molecular formula C10H15BrN2O B13731988 4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine

Cat. No.: B13731988
M. Wt: 259.14 g/mol
InChI Key: YEEFYWUUGFNDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O It is a derivative of benzene, featuring a bromine atom, a methoxyethyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine typically involves the following steps:

    Methoxyethylation: The addition of a methoxyethyl group can be achieved through alkylation using 2-methoxyethyl chloride (CH3OCH2CH2Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines, reduced derivatives

    Substitution: Azides, nitriles

Scientific Research Applications

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine: Similar structure but without the methyl group.

    4-Bromo-N1-(2-ethoxyethyl)-3-methylbenzene-1,2-diamine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    4-Chloro-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

4-bromo-1-N-(2-methoxyethyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H15BrN2O/c1-7-8(11)3-4-9(10(7)12)13-5-6-14-2/h3-4,13H,5-6,12H2,1-2H3

InChI Key

YEEFYWUUGFNDOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)NCCOC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.